bis(7)-Tacrine

Vue d'ensemble

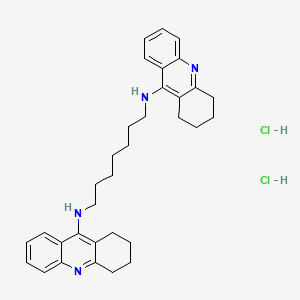

Description

Tacrine is an amino acridine compound that inhibits acetylcholinesterase (AChE), and has been proposed as a clinical treatment for Alzheimer’s disease. bis-Tacrine is a tacrine dimer, linked via a 7-carbon alkyl spacer. It inhibits AChE with an IC50 of 0.40 nM, making it more than 1,000 times more potent than tacrine. bis-Tacrine also protects against hydrogen peroxide induced apoptosis in rat pheochromocytoma cells.

Mécanisme D'action

Target of Action

Bis(7)-Tacrine, also known as 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, is a potent acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and cognition. By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .

Mode of Action

This compound acts by binding to the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This enhances signal transmission in cholinergic neurons, which play a crucial role in memory and cognition .

Pharmacokinetics

Like other ache inhibitors, it is likely to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine

Result of Action

The primary result of this compound’s action is an enhancement of cholinergic function in the brain. This is achieved by increasing the concentration of acetylcholine in the synaptic cleft, which enhances signal transmission in cholinergic neurons . This can lead to improvements in memory and cognition, particularly in individuals with neurodegenerative disorders such as Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are observed .

Cellular Effects

The effects of 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride on cells are multifaceted. It influences cell signaling pathways by modulating acetylcholine levels, which in turn affects various downstream signaling cascades. This compound has been shown to impact gene expression and cellular metabolism, potentially altering the expression of genes involved in synaptic plasticity and energy metabolism . Additionally, it may affect the proliferation and differentiation of neural cells, contributing to its therapeutic potential in neurodegenerative conditions.

Molecular Mechanism

At the molecular level, 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride exerts its effects primarily through the inhibition of acetylcholinesterase . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . Additionally, this compound may interact with other biomolecules, such as nicotinic and muscarinic acetylcholine receptors, further modulating cholinergic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride have been observed to change over time. The compound is known to be highly hygroscopic and should be stored desiccated to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its efficacy in long-term studies. In both in vitro and in vivo studies, the long-term effects on cellular function have been noted, with sustained inhibition of acetylcholinesterase leading to prolonged cholinergic enhancement.

Activité Biologique

Bis(7)-Tacrine (B7C) is a dimeric derivative of tacrine, a well-known acetylcholinesterase (AChE) inhibitor. B7C has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD), due to its enhanced biological activity compared to tacrine. This article explores the biological activity of this compound, including its mechanisms of action, potency, and relevant case studies.

1. Acetylcholinesterase Inhibition:

B7C exhibits significantly higher potency in inhibiting AChE compared to tacrine. Studies have reported an IC50 value for AChE inhibition ranging from 0.81 to 5.1 nM, making it approximately 150 times more potent than tacrine . This dual interaction with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme enhances its inhibitory effects .

2. Modulation of NMDA Receptors:

B7C has been shown to antagonize NMDA receptor activity, which is crucial in preventing excitotoxicity associated with glutamate. Research indicates that B7C can reduce NMDA-mediated activity and protect against glutamate-induced neuronal apoptosis .

3. Inhibition of BACE-1:

BACE-1 is an enzyme involved in the production of β-amyloid plaques, a hallmark of AD. B7C inhibits BACE-1 with an IC50 value of 7.5 μM, suggesting its potential to reduce amyloid plaque formation in the brain .

4. GABA(A) Receptor Antagonism:

B7C has been identified as a competitive antagonist at GABA(A) receptors, with a Ki value of 6.0 µM, indicating its role in modulating inhibitory neurotransmission in the central nervous system .

Comparative Potency and Selectivity

The following table summarizes the comparative potency and selectivity of this compound against various biological targets:

| Target | IC50 Value (nM) | Comparison with Tacrine |

|---|---|---|

| AChE | 0.81 - 5.1 | 150 times more potent |

| BChE | 2.6 - 328.9 | More selective |

| NMDA Receptor | N/A | Significant antagonism |

| BACE-1 | 7500 | Effective inhibitor |

| GABA(A) Receptor | 6.0 | More potent than tacrine |

Case Studies

Case Study 1: Neuroprotective Effects Against Oxidative Stress

A study demonstrated that this compound protects rat pheochromocytoma PC12 cells from hydrogen peroxide-induced injury by improving redox balance and enhancing antioxidant enzyme activities . The results indicated that B7C was more effective than tacrine in mitigating oxidative stress, thereby supporting its potential use in AD treatment.

Case Study 2: Cognitive Enhancements in Animal Models

In a behavioral study involving transgenic mouse models of AD, this compound administration resulted in improved learning and memory performance compared to controls, highlighting its cognitive-enhancing properties . The compound's ability to inhibit AChE while modulating other neurotransmitter systems contributed to these observed benefits.

Applications De Recherche Scientifique

Therapeutic Efficacy

Alzheimer’s Disease Treatment :

B7C has shown promise in preclinical studies as a treatment for AD. Its ability to cross the blood-brain barrier effectively due to its lipophilic nature enhances its therapeutic profile . Research indicates that B7C can improve cognitive performance in animal models with induced memory deficits, as evidenced by various behavioral tests such as the Morris water maze and step-through tasks .

Neuroprotection Against Oxidative Stress :

In vitro studies demonstrate that B7C protects neuronal cells from oxidative stress induced by hydrogen peroxide. It significantly improves redox balance and reduces cell death compared to tacrine . This antioxidant property may further support its role in neurodegenerative therapy.

Table 1: Summary of Key Studies on this compound

| Study Reference | Focus | Key Findings |

|---|---|---|

| Li et al., 2007 | AChE Inhibition | B7C shows enhanced potency over tacrine with IC50 values < 5 nM. |

| Bai-fang et al., 2001 | NMDA Antagonism | Protective effects against glutamate-induced toxicity observed. |

| Pan et al., 2009 | Cognitive Enhancement | Significant improvement in memory retention in scopolamine-treated mice. |

| Hu et al., 2015 | Multi-target Analysis | Demonstrated inhibition of AChE and BACE-1; potential for multi-target therapy. |

Analyse Des Réactions Chimiques

Structural Features and Reactivity

Bis(7)-tacrine’s heptylene chain enables dual binding to both the catalytic site (CAS) and peripheral anionic site (PAS) of AChE, enhancing inhibitory potency (~1,500-fold higher than tacrine) . Molecular docking studies reveal:

-

Binding mode : One tacrine moiety interacts with Trp276 (PAS), while the other binds near the catalytic triad (CAS) .

-

Docking scores : GlideScore and DockTScore predictions confirm low nanomolar binding affinities (e.g., 3d : DockTScore = −8.3) .

Table 2: Docking and Binding Affinity Predictions

| Compound | GlideScore | DockTScore |

|---|---|---|

| 3b | −7.1 | −6.8 |

| 3d | −7.3 | −8.3 |

Kinetic and Inhibition Profiles

This compound exhibits mixed-type inhibition against AChE and butyrylcholinesterase (BChE), as evidenced by kinetic studies . For example:

-

Compound 4b (6-chlorotacrine-based dimer) showed an IC<sub>50</sub> of 2.0 nM against hAChE, outperforming tacrine by >400-fold .

-

Selectivity : Some derivatives (e.g., 3c ) displayed AChE selectivity (SI = 0.7), while others (e.g., 4g ) showed >10,000-fold BChE selectivity .

Therapeutic Implications

The dual-site binding and heptylene spacer contribute to this compound’s multifunctional activity, including:

-

AChE inhibition : Superior to tacrine due to simultaneous CAS/PAS interaction .

-

NMDA receptor modulation : Acts as a noncompetitive antagonist, reducing glutamate-induced neurotoxicity .

-

Reduced toxicity : Structural modifications (e.g., chlorine substitution) enhance metabolic stability and lower hepatotoxicity .

Propriétés

IUPAC Name |

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKXINFBJWDTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433317 | |

| Record name | Bis(7)-tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224445-12-9 | |

| Record name | Bis(7)-tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.